molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Cat. No. B2608816
M. Wt: 196.246
InChI Key: RPJIOCUMCVSAPA-UHFFFAOYSA-N
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Description

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a chemical compound with the CAS Number: 1523050-67-0 . It has a molecular weight of 196.25 and its IUPAC name is 10-oxobicyclo[4.3.1]decane-8-carboxylic acid .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Structural and Mechanistic Insights

The study of structurally related compounds provides significant insights into the understanding of chemical behaviors and interactions in scientific research. For instance, the analysis of 1,10-decanedioic acid-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]decane system reveals critical information about the acid-carboxylate controversy in urotropine-alkanedioic acid systems, demonstrating the acid character of chain end-groups and suggesting a possible order parameter for the lock-in transition (Gardon et al., 2001). Similarly, the synthesis of nonisocyanate-based poly(ester urethanes) from renewable materials, including a study on poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid), highlights an environment-friendly route to synthesize polymers with tunable properties, indicating the diverse applications of complex organic compounds in material science (Wang et al., 2016).

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis pathways of complex organic molecules is crucial for advancing chemical research. The superacid-assisted chemistry of tetramethylhexathiaadamantane, leading to the formation of a sulfur-stabilized carbodication and its trapping to form new compounds, exemplifies the intricate reactions possible with structured organic molecules and their potential in creating novel chemical entities (Miller et al., 1999). Additionally, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid offers insight into reaction mechanisms and the influence of base in chemical transformations, showcasing the complexity of organic synthesis (Hasegawa et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

10-oxobicyclo[4.3.1]decane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJIOCUMCVSAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CC(C1)C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

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